CID 71328915, also known as pseudouridimycin, is a novel C-nucleoside antibiotic that has garnered attention due to its selective inhibitory action against bacterial RNA polymerase. It is produced by the actinobacterium Streptomyces sp. ID38640 and exhibits activity against both Gram-positive and Gram-negative bacteria. This compound represents a significant advancement in antibiotic research, particularly in the context of rising antibiotic resistance.
Pseudouridimycin is derived from the biosynthetic pathway of Streptomyces sp. ID38640, which has been characterized through genetic and biochemical analyses. The identification of the gene cluster responsible for its biosynthesis has provided insights into its production and potential modifications for enhanced efficacy .
Pseudouridimycin is classified as a C-nucleoside antibiotic due to its structural characteristics, which include a formamidinylated, N-hydroxylated Gly-Gln dipeptide conjugated to 5'-aminopseudouridine. This classification highlights its unique mechanism of action and potential therapeutic applications.
The synthesis of pseudouridimycin involves a complex biosynthetic pathway that includes several key steps:
Pseudouridimycin's molecular structure features a unique arrangement that contributes to its biological activity:
Pseudouridimycin undergoes various chemical reactions during its biosynthesis and when interacting with bacterial targets:
The mechanism of action of pseudouridimycin involves several key processes:
Pseudouridimycin possesses several notable physical and chemical properties:
Pseudouridimycin has significant potential applications in scientific research and medicine:
CAS No.: 37304-88-4
CAS No.: 5843-53-8
CAS No.: 12712-72-0
CAS No.: 37391-75-6
CAS No.: 28387-44-2
CAS No.: 591-81-1